Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Overview
Description
“Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” is a chemical compound with the CAS Number: 109141-51-7 . It has a molecular weight of 251.28 and a linear formula of C13H17NO4 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” is a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .Scientific Research Applications
Corrosion Inhibition
A benzoxazin derivative synthesized from 2-aminophenols and dimethyl-2-oxoglutarate has shown significant potential as a corrosion inhibitor for carbon steel in acidic solutions. The compound exhibits good corrosion inhibition efficiency, which increases with concentration, demonstrating the utility of methyl 3-([(benzyloxy)carbonyl]amino)propanoate derivatives in protecting metals from corrosion in industrial applications (Hachama et al., 2016).
Antimicrobial Activity
Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which can be synthesized from methyl 3-([(benzyloxy)carbonyl]amino)propanoate, have been found to exhibit good antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Biocatalysis
The biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, has been effectively performed using new isolated Methylobacterium Y1-6. This process demonstrates the relevance of methyl 3-([(benzyloxy)carbonyl]amino)propanoate derivatives in pharmaceutical manufacturing, particularly for producing enantiopure compounds (Li et al., 2013).
Polymer Synthesis
Research into the synthesis and properties of hyperbranched aromatic polyamide has utilized methyl 3,5-bis(4-aminophenoxy)benzoate, a compound related to methyl 3-([(benzyloxy)carbonyl]amino)propanoate. These polymers, which are soluble in various solvents and have significant molecular weights, show the utility of such derivatives in the development of new materials with potential applications in industry (Yang et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYHFSVQUXZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327463 | |
Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
CAS RN |
54755-77-0 | |
Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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